![molecular formula C15H25N B3162069 N-[4-(Tert-butyl)benzyl]-1-butanamine CAS No. 875305-74-1](/img/structure/B3162069.png)

N-[4-(Tert-butyl)benzyl]-1-butanamine

概要

説明

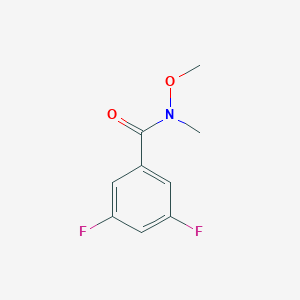

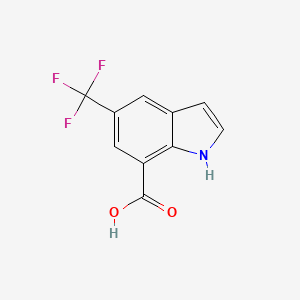

“N-[4-(Tert-butyl)benzyl]-1-butanamine” is a chemical compound used as a protected amine . It aids in the oxidation to the corresponding hydroxylamine and nitrone .

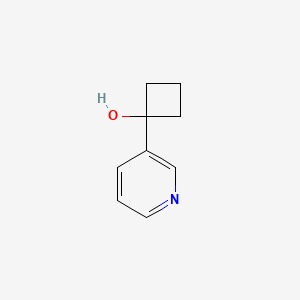

Molecular Structure Analysis

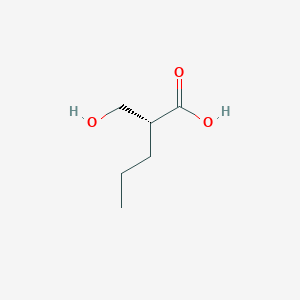

The molecular structure of “this compound” can be represented by the formula C15H25N . More detailed information about its structure can be obtained from NMR spectroscopy .Chemical Reactions Analysis

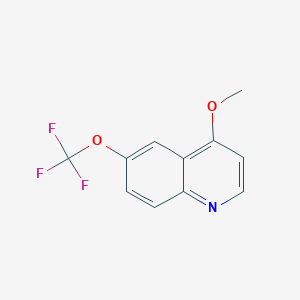

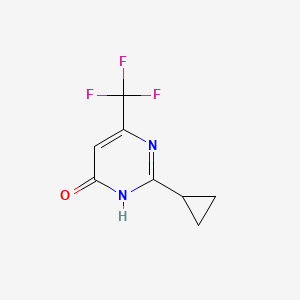

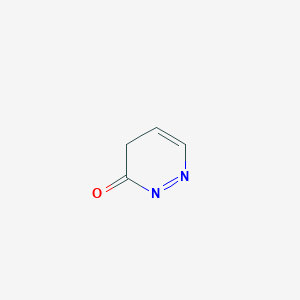

“this compound” can undergo various chemical reactions. For instance, it has been used in the preparation of N-Me-aminopyrimidinone derivatives . Increasing the reaction temperature enhances the yield of the product .科学的研究の応用

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share structural similarities with N-[4-(Tert-butyl)benzyl]-1-butanamine, are extensively used across various industries to prevent oxidative damage and extend product shelf life. They have been detected in numerous environmental matrices and human tissues, indicating widespread exposure. The toxicity studies of SPAs suggest potential hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with reduced toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Glycerol Etherification

In the synthesis of glycerol ethers, compounds structurally related to this compound, like tert-butyl alcohol (TBA), play a crucial role. The etherification of glycerol with TBA and other alcohols yields various glycerol ether products. This process is fundamental in producing biofuels and other industrial chemicals, showcasing the application of similar compounds in catalytic processes and renewable energy resources (Prakas Palanychamy et al., 2022).

Environmental Behavior of Parabens

The study of parabens, which are structurally and functionally related to phenolic compounds like this compound, offers insights into environmental occurrence, fate, and behavior. Despite their efficient removal in wastewater treatment, parabens persist at low levels in various environmental settings, highlighting concerns about continuous exposure and potential health impacts. Research into the environmental behaviors of similar compounds can guide the development of safer chemicals and inform regulatory policies (Camille Haman et al., 2015).

Catalytic Non-Enzymatic Kinetic Resolution

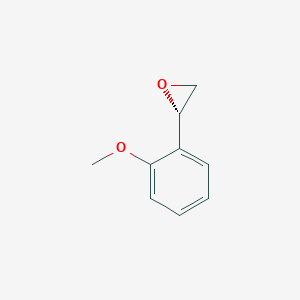

The catalytic non-enzymatic kinetic resolution of racemates, including compounds structurally related to this compound, highlights the significance of chiral catalysts in producing enantiopure compounds. This application is crucial in pharmaceutical synthesis, where the chirality of drug molecules can significantly affect their efficacy and safety. Research in this area continues to evolve, focusing on developing more efficient catalytic systems (H. Pellissier, 2011).

Decomposition of Environmental Contaminants

Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor offer insights into environmental remediation techniques. Similar methodologies could be applied to compounds like this compound, if they were found to be environmental pollutants. This research underscores the importance of developing novel approaches to address contamination and reduce potential health risks (L. Hsieh et al., 2011).

Safety and Hazards

将来の方向性

The future directions for “N-[4-(Tert-butyl)benzyl]-1-butanamine” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, it could be used as a ligand for synthesizing metal clusters . Further studies on its mechanism of action could also reveal new therapeutic applications .

作用機序

Target of Action

N-[4-(Tert-butyl)benzyl]-1-butanamine is a biochemical used in proteomics research . .

Mode of Action

Related compounds have been shown to inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .

Biochemical Pathways

Related compounds have been shown to inhibit urease, indicating potential effects on the urea cycle .

Result of Action

Related compounds have been shown to inhibit the growth of hela cells .

特性

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTYEWGTFDFIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

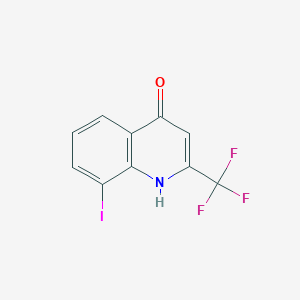

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bS)-2,6-Di([1,1'-biphenyl]-4-yl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3162026.png)

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)

![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)